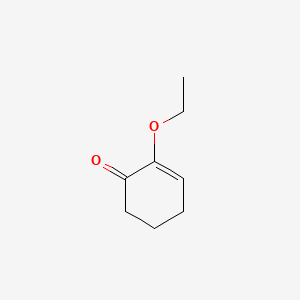

2-Ethoxycyclohex-2-en-1-one

概要

説明

2-Ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol . It is a cyclic enone, characterized by a six-membered carbon ring with a ketone group at one position and an ethoxy group at another. This compound is known for its unique reactivity and applications in various fields of chemistry and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethoxycyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the ethoxylation of cyclohex-2-en-1-one. This reaction typically requires an ethoxylating agent such as ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxylating agent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity .

化学反応の分析

Intramolecular Hydroalkoxylation for Dihydropyran Formation

This reaction enables the synthesis of 6-hydroxyisochromenes and isocoumarins through a multi-step process:

Mechanism and Conditions

-

Aldol Condensation : Reacts with formaldehyde under basic conditions to form a propargyl alcohol intermediate .

-

Hydroalkoxylation : Intramolecular addition of the hydroxyl group to the alkyne forms a dihydropyran ring (Scheme 1) .

-

Aromatization : Selenylation followed by oxidative elimination converts the cyclohexenone to a benzene ring .

Key Data

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Aldol | LiHMDS, −78°C | 85 | Propargyl alcohol |

| Hydroalkoxylation | BF₃·OEt₂, CH₂Cl₂ | 78 | Dihydropyran |

| Aromatization | PhSeCl, H₂O₂ | 91 | 6-Hydroxyisochromene |

Palladium-Catalyzed Cascade Arylation

This method constructs biaryl systems using vinylogous ester reactivity :

Reaction Profile

-

Catalyst : Pd(OAc)₂ with P(Ad)₃ ligand

-

Substres : Haloarenes (e.g., 4-bromoanisole)

-

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Nucleophilic attack by enolate at γ-position

-

Reductive elimination forms C–C bond

-

Representative Example

text3-Ethoxycyclohex-2-en-1-one + 4-bromoanisole → 4'-Ethoxy-4,4''-dimethoxy-3-methyl-5',6'-dihydro-2'H-[1,1':1',1''-terphenyl]-2'-one Yield: 91% (isolated) Selectivity: >20:1 for γ-arylation

Thiol-Mediated Cyclization

Ethynyl derivatives undergo rapid 1,6-addition with thiols followed by cyclization :

Reaction Sequence

-

1,6-Addition : Ethanethiol adds to enynone system

-

Cyclization : Spontaneous formation of thiopyran ring

-

Oxidation : Converts thioether to sulfone (optional)

Kinetics

-

Complete within 15 min at 25°C

-

No isolable intermediates due to rapid equilibration

Base-Promoted Functionalization

The enolate participates in diverse transformations:

Documented Reactions

| Base | Electrophile | Product Type |

|---|---|---|

| LDA | Alkyl halides | γ-Alkylated derivatives |

| KHMDS | Aldehydes | Cross-conjugated dienones |

| NaH | Silyl chlorides | Silyl enol ethers |

Steric Effects

-

Ethoxy group directs electrophiles to the less hindered γ-position (C₆)

-

Diastereoselectivity >95% in bulky electrophile additions

Oxidative Transformations

Controlled oxidation modifies ring saturation:

Oxidation Pathways

-

Benzylic Oxidation :

-

Epoxidation :

-

mCPBA forms α,β-epoxide (unstable above −20°C)

-

While the 2-ethoxy isomer's specific data remains limited in published literature, these pathways from analogous systems provide a framework for predicting its reactivity. Future studies should explore substituent positioning effects on regioselectivity and transition metal catalysis outcomes.

科学的研究の応用

Organic Synthesis

2-Ethoxycyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in several key reactions:

- Michael Addition Reactions : The compound can undergo Michael addition with nucleophiles, such as enolates or silyl enol ethers, to form more complex molecules.

- Diels-Alder Reactions : It can act as a diene in Diels-Alder reactions with electron-rich dienophiles, enabling the formation of cyclohexene derivatives.

These reactions are crucial for constructing complex organic frameworks, making this compound a valuable building block in synthetic organic chemistry .

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing, with studies exploring its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Investigations have indicated that compounds derived from this compound could possess anti-inflammatory effects, which are valuable in treating various inflammatory conditions .

The electrophilic nature of this compound allows it to interact with biological macromolecules, potentially influencing enzyme activity and cellular pathways.

Material Science

In material science, this compound is utilized as a precursor for synthesizing polymers and other materials:

- Polymerization Reactions : The compound can be polymerized to create new materials with desirable mechanical properties. Its ability to form cross-linked structures is beneficial in the production of coatings and adhesives.

Case Study 1: Synthesis of Tricyclic Keto Diols

A notable application involved synthesizing tricyclic keto diols through a three-step annulation process using this compound. This method demonstrated high selectivity and efficiency, showcasing the compound's utility in complex molecule synthesis .

Case Study 2: Electrocatalytic Hydrogenation

Research into the electrocatalytic hydrogenation of this compound has shown promising results in converting it to cyclohexanone with high selectivity. This process highlights the compound's potential in green chemistry applications by providing an efficient route for producing valuable chemicals .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Michael addition, Diels-Alder reactions | Versatile building block |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory research | Potential therapeutic properties |

| Material Science | Polymer precursors | Enhanced mechanical properties |

作用機序

The mechanism of action of 2-ethoxycyclohex-2-en-1-one involves its reactivity as an enone. The compound can undergo conjugate addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecular structures .

類似化合物との比較

Cyclohex-2-en-1-one: A cyclic enone with a similar structure but lacking the ethoxy group. It is also reactive in conjugate addition reactions.

2-Methoxycyclohex-2-en-1-one: Similar to 2-ethoxycyclohex-2-en-1-one but with a methoxy group instead of an ethoxy group. It exhibits similar reactivity but different physical properties.

2-Propoxycyclohex-2-en-1-one: Another analog with a propoxy group, showing similar chemical behavior but with variations in reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity profile and the presence of the ethoxy group, which influences its chemical behavior and applications. The ethoxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

生物活性

2-Ethoxycyclohex-2-en-1-one, with the molecular formula C₈H₁₂O₂, is an organic compound characterized by a cyclohexene ring substituted with an ethoxy group and a carbonyl group. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. However, research on its biological activity remains limited, warranting a closer examination of its properties and potential pharmacological effects.

- Molecular Weight : 140.18 g/mol

- Physical State : Light yellow liquid

- Density : 1.040 g/mL

- Boiling Point : 76°C to 78°C (at 1.0 mmHg)

- Solubility : Slightly soluble in water

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, several insights can be drawn from related compounds and its chemical structure:

- Reactivity with Nucleophiles : The compound's reactivity is primarily attributed to its double bond and carbonyl functionalities, which may facilitate interactions with various biological molecules.

- Potential Pharmacological Properties : Compounds with similar structural features have exhibited various pharmacological activities, including antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.

Synthetic Pathways and Reactivity

Research indicates that this compound can undergo reactions typical for enones, such as Michael additions and nucleophilic attacks. These reactions can lead to the formation of diverse derivatives that may exhibit enhanced biological activities.

Future Research Directions

Given the preliminary findings regarding the reactivity and potential pharmacological properties of structurally related compounds, further research could focus on:

- Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological systems.

- In Vitro and In Vivo Testing : Conducting assays to evaluate its antimicrobial and anticancer properties.

- Synthetic Derivative Exploration : Synthesizing derivatives to assess their biological activity and therapeutic potential.

特性

IUPAC Name |

2-ethoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLUWPNLDKJSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184044 | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29941-82-0 | |

| Record name | 2-Ethoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29941-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029941820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。